methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl][(oxan-2-yl)methyl]amine
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Overview
Description
The compound is an organic molecule with a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The triazole ring is substituted with a methyl group and an amine group. The amine group is further substituted with a methyl group and an oxane ring, which is a six-membered ring with five carbon atoms and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole and oxane rings. The triazole ring is a heterocycle, meaning it contains atoms of at least two different elements. In this case, those elements are carbon and nitrogen. The oxane ring is a type of ether, characterized by an oxygen atom connected to two carbon atoms .Chemical Reactions Analysis
Triazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, forming complexes with metal ions. They can also undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogen .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, including the positions of the substituents on the rings. Some general properties can be predicted based on its structure. For example, it would likely be a solid at room temperature, and it would likely be soluble in organic solvents .Mechanism of Action
Target of Action
It is known that the 1,2,4-triazole moiety in the compound can actively contribute to binding to the active site of enzymes .
Mode of Action
It is suggested that the compound may stabilize cu(i) ions in the reaction environment, enhancing its catalytic effect in the azide-acetylene cycloaddition .
Result of Action
It is suggested that 1,2,4-triazole hybrids have shown weak to high cytotoxic activities against certain tumor cell lines .
Action Environment
It is suggested that the compound can stabilize cu(i) ions in the reaction environment, enhancing its catalytic effect in the azide-acetylene cycloaddition .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-methyl-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]-1-(oxan-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-14(7-10-5-3-4-6-16-10)8-11-12-9-13-15(11)2/h9-10H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGYIPNGIZTNDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CN(C)CC2CCCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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